

Application Notes and Protocols for Studying the SHP2 Signaling Pathway

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Compound of Interest

Compound Name: G-9791
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing allosteric inhibitors to study the role of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) in signal transduction. The protocols detailed below focus on the use of well-characterized SHP2 inhibitors, such as SHP099 and TNO155, to investigate the RAS-MAPK signaling pathway.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including proliferation, survival, and differentiation.^{[1][2]} It is a key component of the RAS-MAPK signaling cascade, acting downstream of receptor tyrosine kinases (RTKs).^[3] Dysregulation of SHP2 activity is implicated in several human diseases, including cancer.^{[1][3]} Allosteric inhibitors of SHP2, such as SHP099 and TNO155, have emerged as valuable tools for studying SHP2 function and as potential therapeutic agents.^{[1][2]} ^[3] These inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.^{[1][3]}

Data Presentation

The following tables summarize the quantitative data for the allosteric SHP2 inhibitors SHP099 and TNO155, demonstrating their potency in biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of SHP099

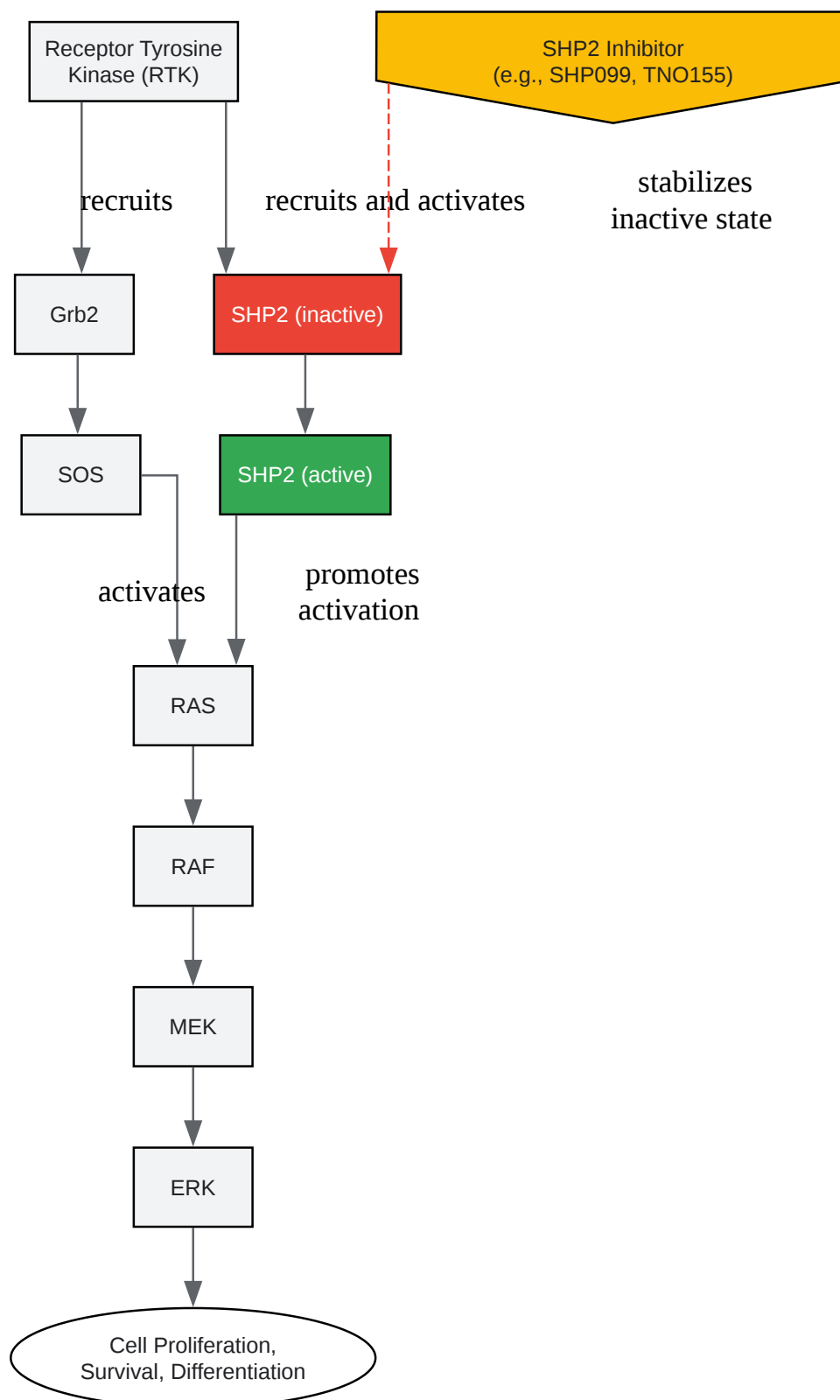
Assay Type	Target	Cell Line	IC50	Reference
Biochemical Assay	SHP2	-	0.071 μ M	[1][3]
Cellular Assay (p-ERK)	SHP2	KYSE520	Not Specified	[4]
Cell Proliferation Assay	SHP2	MV4-11	0.32 μ M	[5]
Cell Proliferation Assay	SHP2	TF-1	1.73 μ M	[5]
Biochemical Assay	SHP2 (Wild-Type)	-	0.690 μ M	[5]
Biochemical Assay	SHP2 (D61Y Mutant)	-	1.241 μ M	[5]
Biochemical Assay	SHP2 (E69K Mutant)	-	0.416 μ M	[5]
Biochemical Assay	SHP2 (A72V Mutant)	-	1.968 μ M	[5]
Biochemical Assay	SHP2 (E76K Mutant)	-	2.896 μ M	[5]

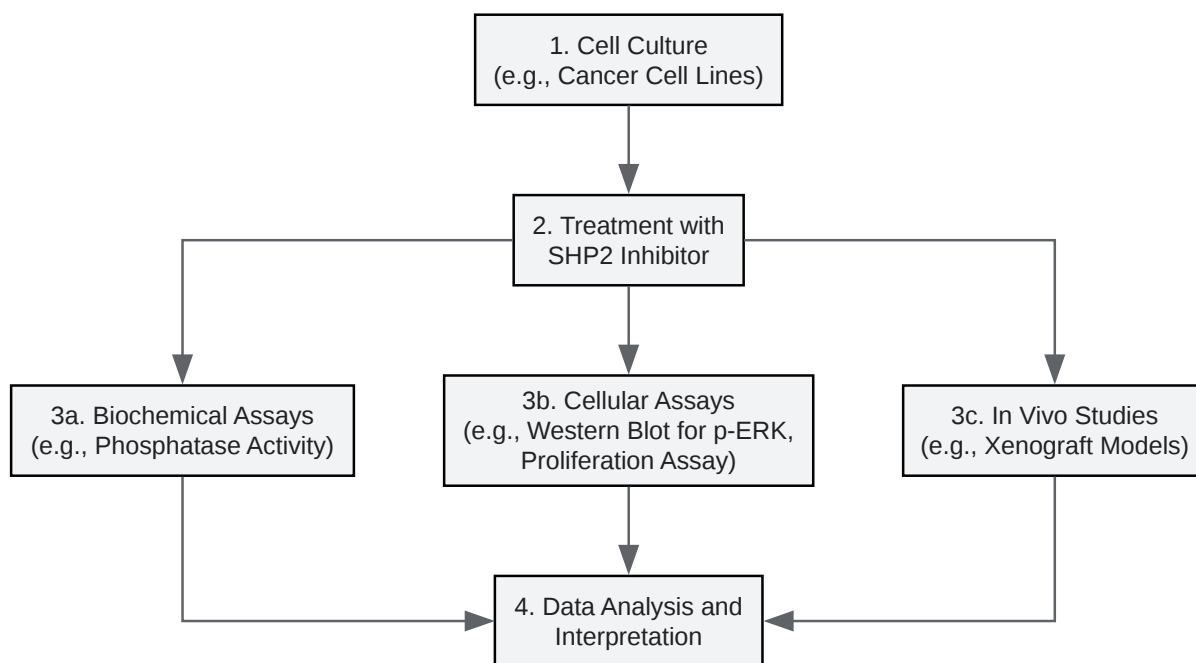
Table 2: Biochemical and Cellular Activity of TNO155

Assay Type	Target	Cell Line	IC50	Reference
Biochemical Assay	SHP2 (Wild-Type)	-	0.011 μ M	[4]
Cellular Assay (p-ERK)	SHP2	KYSE520	0.008 μ M	[4]
Cell Proliferation Assay	SHP2	KYSE520	0.100 μ M	[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the SHP2 signaling pathway and a general experimental workflow for studying the effects of SHP2 inhibitors.





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